4,5-Dibromo-2-fluorobenzenethiol

Catalog No.
S14453753
CAS No.
1208075-36-8
M.F
C6H3Br2FS
M. Wt
285.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dibromo-2-fluorobenzenethiol

CAS Number

1208075-36-8

Product Name

4,5-Dibromo-2-fluorobenzenethiol

IUPAC Name

4,5-dibromo-2-fluorobenzenethiol

Molecular Formula

C6H3Br2FS

Molecular Weight

285.96 g/mol

InChI

InChI=1S/C6H3Br2FS/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H

InChI Key

CKHGGYKGZYRHJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)S)F

4,5-Dibromo-2-fluorobenzenethiol is an organobromine compound that features two bromine atoms and one fluorine atom attached to a benzene ring, along with a thiol group (-SH). Its molecular formula is C6H3Br2FS\text{C}_6\text{H}_3\text{Br}_2\text{F}\text{S} and it has a molecular weight of approximately 285.96 g/mol . The compound is characterized by its unique substitution pattern, which influences its chemical properties and reactivity.

  • Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles, leading to various substituted products. For example, the thiol group can act as a nucleophile in reactions with alkyl halides.
  • Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives, while reduction can lead to the removal of halogen atoms.
  • Coupling Reactions: It can engage in coupling reactions, such as the Suzuki-Miyaura reaction, to synthesize more complex aromatic compounds .

Several methods exist for synthesizing 4,5-dibromo-2-fluorobenzenethiol:

  • Halogenation of Benzene Derivatives: The compound can be synthesized through electrophilic aromatic substitution reactions involving bromine and fluorine sources.
  • Nucleophilic Substitution: Starting from 4,5-dibromo-2-fluorobenzene, treatment with sodium sulfide or another thiol source can introduce the thiol group .
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques could allow for the introduction of various functional groups at specific positions on the benzene ring.

4,5-Dibromo-2-fluorobenzenethiol has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Materials Science: Due to its unique properties, it may be used in developing functional materials with specific electronic or optical characteristics.
  • Pharmaceutical Chemistry: Compounds with similar structures are often explored for their medicinal properties.

Studies on the interactions of 4,5-dibromo-2-fluorobenzenethiol with other molecules could provide insights into its reactivity and potential applications. For example:

  • Halogen Bonding: The bromine atoms may participate in halogen bonding interactions, which could influence molecular recognition processes.
  • Hydrogen Bonding: The thiol group can form hydrogen bonds with other polar molecules, potentially affecting solubility and reactivity.

Several compounds share structural similarities with 4,5-dibromo-2-fluorobenzenethiol. Here are a few notable examples:

Compound NameMolecular FormulaKey Differences
1,4-Dibromo-2-fluorobenzeneC6H3Br2F\text{C}_6\text{H}_3\text{Br}_2\text{F}Lacks thiol group; different substitution pattern
1,3-Dibromo-2-fluorobenzeneC6H3Br2F\text{C}_6\text{H}_3\text{Br}_2\text{F}Different bromine positioning
4-Bromo-2-fluorobenzenethiolC6H4BrFS\text{C}_6\text{H}_4\text{Br}\text{F}\text{S}Only one bromine atom
1-Bromo-3-fluoro-4-thiophenylC6H4BrFS\text{C}_6\text{H}_4\text{Br}\text{F}\text{S}Contains a thiophene ring

Uniqueness

The uniqueness of 4,5-dibromo-2-fluorobenzenethiol lies in its specific combination of halogen substituents and the thiol functional group. This combination imparts distinct chemical properties that make it suitable for various synthetic applications and potential biological activities. The presence of both bromine and fluorine allows for diverse reactivity patterns not observed in compounds lacking these elements.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

285.82858 g/mol

Monoisotopic Mass

283.83062 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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